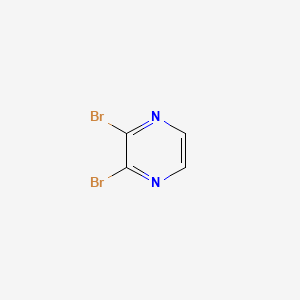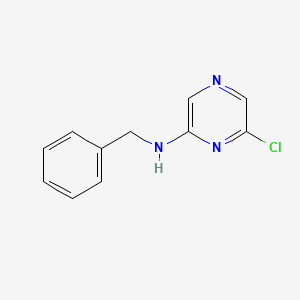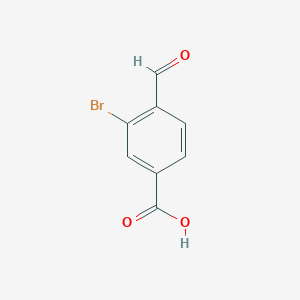![molecular formula C14H18NO4P B1314751 Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-86-6](/img/structure/B1314751.png)
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a chemical compound with the molecular formula C14H18NO4P and a molecular weight of 295.27 g/mol . This compound is characterized by the presence of an indole ring, a phosphonate group, and an oxoethyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate typically involves the reaction of indole derivatives with phosphonate reagents. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules, similar in structure but lacking the phosphonate group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is unique due to the presence of both the indole ring and the phosphonate group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMJTAAMJLMNGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CNC2=CC=CC=C21)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472241 |
Source


|
| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850231-86-6 |
Source


|
| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)





![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)





